molecular formula C29H28N2O B15001176 2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole

Cat. No.: B15001176
M. Wt: 420.5 g/mol
InChI Key: MESKMCKMWBIAIT-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole is a benzimidazole derivative characterized by two distinct substituents:

  • A 4-tert-butylphenoxymethyl group at position 2 of the benzimidazole core.
  • A naphthalen-2-ylmethyl group at position 1.

Benzimidazoles are heterocyclic compounds with broad applications in medicinal chemistry, materials science, and coordination chemistry due to their aromaticity, planarity, and ability to participate in hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C29H28N2O

Molecular Weight

420.5 g/mol

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)benzimidazole

InChI

InChI=1S/C29H28N2O/c1-29(2,3)24-14-16-25(17-15-24)32-20-28-30-26-10-6-7-11-27(26)31(28)19-21-12-13-22-8-4-5-9-23(22)18-21/h4-18H,19-20H2,1-3H3

InChI Key

MESKMCKMWBIAIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole typically involves multiple steps. One common method includes the reaction of 4-tert-butylphenol with formaldehyde to form 4-tert-butylphenoxy methanol. This intermediate is then reacted with 2-naphthylmethylamine to form the desired benzimidazole compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups.

Scientific Research Applications

2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomerism

Compound: 2-[(2-tert-butylphenoxy)methyl]-1H-benzimidazole ()
  • Key Difference: The tert-butyl group is at the ortho position of the phenoxy ring instead of para.
  • Solubility: Para-substituted analogs (e.g., the target compound) often exhibit better solubility due to symmetrical packing in the solid state.
  • Reference :

Substituent Electronic Effects

Compound: 2-[(4-chlorophenoxy)methyl]-1-(3-phenylpropyl)-1H-benzimidazole ()
  • Key Difference: Chlorine (electron-withdrawing) replaces tert-butyl (electron-donating) on the phenoxy group.
  • Impact: Reactivity: The electron-deficient chlorophenoxy group may reduce resonance stabilization of the benzimidazole core. Biological activity: Chlorine’s electronegativity could enhance interactions with polar biological targets, whereas tert-butyl may improve membrane permeability.
  • Reference :

Naphthalene vs. Benzyl Substitutions

Compound: 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole ()
  • Key Differences :
    • A 4-tert-butylbenzyl group replaces the naphthalen-2-ylmethyl group.
    • A second 4-tert-butylphenyl group is present at position 2.
  • Impact :
    • π-π interactions : Naphthalene’s extended aromatic system enhances stacking interactions compared to benzyl.
    • Molecular weight : The target compound’s naphthalene substituent increases molecular weight (affecting pharmacokinetics).
  • Reference :

Thioether vs. Ether Linkages

Compounds: 2-[((2-methyl-3-substituted phenyl)methyl)thio]-1H-benzimidazoles ()
  • Key Difference: Thioether (S-CH₂) linkages replace the phenoxymethyl (O-CH₂) group.
  • Impact :
    • Electronic profile : Thioethers are more polarizable but less electronegative than ethers, altering binding kinetics.
    • Antimicrobial activity : Thioether derivatives in show potent bactericidal activity (MBC = 0.5–4 µg/mL), suggesting the target’s ether group may reduce potency but improve metabolic stability.
  • Reference :

Lipophilicity and Steric Bulk

Compound: 2-[1-(4-Isobutylphenyl)ethyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole ()
  • Key Difference : Isobutyl (less branched) vs. tert-butyl (highly branched).
  • Impact :
    • Lipophilicity : tert-butyl increases logP more significantly, enhancing blood-brain barrier penetration.
    • Metabolic stability : tert-butyl’s steric shielding may slow oxidative metabolism.
  • Reference :

Structural and Crystallographic Insights

Planarity and Packing

Compound: 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole ()
  • Key Observations :
    • The benzimidazole core is nearly planar (max deviation = 0.032 Å).
    • Dihedral angles between benzimidazole and substituents: 19.91° (thiazole) and 24.51° (dioxolane).
  • Relevance : The target compound’s naphthalene group may introduce larger dihedral angles, affecting crystal packing and solubility.
  • Reference :

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL) Key Substituents
Target Compound 428.5 5.2 <0.1 4-tert-butylphenoxy, naphthalenyl
2-[(2-tert-butylphenoxy)methyl]-1H-benzimidazole 310.4 4.8 0.3 2-tert-butylphenoxy
2-[(4-chlorophenoxy)methyl]-1-(3-phenylpropyl)-1H-benzimidazole 408.9 4.5 0.2 4-Cl-phenoxy, 3-phenylpropyl

*Predicted using fragment-based methods.

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